molecular formula C8H8N2S B086132 5-Amino-2-methylbenzothiazole CAS No. 13382-43-9

5-Amino-2-methylbenzothiazole

Cat. No.: B086132
CAS No.: 13382-43-9
M. Wt: 164.23 g/mol
InChI Key: GPWQHYMVUZYWIK-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Heterocycle in Pharmaceutical Sciences

The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. nih.govbenthamscience.comwisdomlib.org Its unique chemical properties and the ability to interact with various biological targets have made it a cornerstone in the development of a wide array of therapeutic agents. nih.govresearchgate.net The planarity of the benzothiazole ring system and its capacity for extensive π-delocalization are key features that facilitate its binding to biological macromolecules like proteins and nucleic acids. researchgate.net

The versatility of the benzothiazole scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives. These compounds have been shown to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and neuroprotective properties, among others. nih.govjchemrev.compcbiochemres.com This broad spectrum of activity has cemented the importance of the benzothiazole nucleus in drug discovery and development. benthamscience.comresearchgate.net Notably, substitutions at various positions of the benzothiazole ring, particularly at the C-2 and C-6 positions, have been found to significantly influence the biological activity of the resulting compounds. benthamdirect.com

Several clinically approved drugs incorporate the benzothiazole moiety, further highlighting its therapeutic relevance. For instance, Riluzole is used in the management of amyotrophic lateral sclerosis (ALS), Pramipexole is a dopamine (B1211576) agonist for treating Parkinson's disease, and Frentizole has been investigated for its immunosuppressive properties. researchgate.netnih.gov

Scope of 5-Amino-2-methylbenzothiazole in Contemporary Research

Within the vast family of benzothiazole derivatives, this compound has emerged as a particularly interesting building block for the synthesis of novel bioactive molecules. cymitquimica.comfishersci.cachemicalbook.com This compound is characterized by a benzothiazole core with a methyl group at the 2-position and an amino group at the 5-position. cymitquimica.com The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of derivatives. cymitquimica.com

The strategic placement of the amino and methyl groups on the benzothiazole scaffold contributes to its specific chemical reactivity and potential biological applications. cymitquimica.com Researchers are actively exploring the synthesis of various derivatives of this compound to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents. actapharmsci.compjsir.orgscholarsresearchlibrary.com The exploration of its derivatives is a dynamic area of research, with the goal of developing new therapeutic agents with enhanced efficacy and selectivity. semanticscholar.orgmdpi.com

PropertyValue
IUPAC Name 2-methyl-1,3-benzothiazol-5-amine
CAS Number 13382-43-9
Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Appearance Pale orange to orange to brown powder
Melting Point 97.0-103.0 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-amine
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InChI

InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQHYMVUZYWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065430
Record name 5-Benzothiazolamine, 2-methyl-
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Molecular Weight

164.23 g/mol
Source PubChem
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CAS No.

13382-43-9
Record name 5-Amino-2-methylbenzothiazole
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Record name 5-Benzothiazolamine, 2-methyl-
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Record name 5-Benzothiazolamine, 2-methyl-
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Record name 5-Benzothiazolamine, 2-methyl-
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Record name 2-Methyl-1,3-benzothiazol-5-amine
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Advanced Synthetic Methodologies for 5 Amino 2 Methylbenzothiazole and Its Derivatives

Established Reaction Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole core is a well-established area of organic synthesis, with cyclization and condensation reactions being the most fundamental and widely employed strategies.

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone in the synthesis of the benzothiazole nucleus. A classic and enduring method is the Jacobson cyclization, which involves the oxidative cyclization of N-arylthioamides. This reaction typically proceeds via a radical mechanism to form the C-S bond, leading to the benzothiazole ring system. Another significant approach is the Hugershoff reaction, where 2-halothioacetanilides undergo intramolecular cyclization in the presence of a base.

These cyclization strategies offer a reliable means to construct the benzothiazole framework, and their application to appropriately substituted precursors can provide access to a range of derivatives. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the benzothiazole core.

Condensation Approaches

Condensation reactions provide a direct and atom-economical route to benzothiazoles. The most prevalent method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.gov This approach is highly versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring.

For instance, the reaction of a 2-aminothiophenol with an aldehyde, often catalyzed by an acid or an oxidizing agent, yields a 2-substituted benzothiazole. Similarly, condensation with carboxylic acids, frequently promoted by dehydrating agents like polyphosphoric acid (PPA), is a common practice. These condensation reactions are foundational in the synthesis of a vast library of benzothiazole derivatives. dntb.gov.ua

Targeted Synthesis of 5-Amino-2-methylbenzothiazole

The synthesis of this compound requires a strategic approach to introduce the amino and methyl groups at the desired positions of the benzothiazole core. Several methodologies, ranging from classical multi-step sequences to modern catalytic protocols, have been developed.

Routes Utilizing Substituted Anilines and Thioureas

A common and practical route to this compound involves a multi-step synthesis starting from a readily available substituted aniline. One such pathway commences with 4-methyl-3-nitroaniline. The synthesis can be outlined in the following key steps:

Acetylation: The amino group of 4-methyl-3-nitroaniline is first protected, typically through acetylation with acetic anhydride, to form N-(4-methyl-3-nitrophenyl)acetamide. This step prevents unwanted side reactions in the subsequent cyclization.

Cyclization: The resulting acetamide is then subjected to cyclization to construct the thiazole (B1198619) ring. This is often achieved by reacting with a sulfur source, leading to the formation of 2-methyl-5-nitrobenzothiazole.

Reduction: The final step involves the reduction of the nitro group at the 5-position to an amino group. This transformation is commonly carried out using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.

This sequential approach provides a reliable method for the preparation of this compound, with the substitution pattern being controlled by the choice of the initial aniline derivative.

Another classical approach involves the reaction of substituted anilines with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an oxidizing agent like bromine. This leads to the formation of an intermediate arylthiourea, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole (B30445) derivative. uokerbala.edu.iqnih.gov By starting with an appropriately substituted aniline, this method can be adapted for the synthesis of various aminobenzothiazoles.

Table 1: Synthesis of this compound via a Multi-step Route
StepStarting MaterialReagentsIntermediate/Product
1. Acetylation4-methyl-3-nitroanilineAcetic anhydrideN-(4-methyl-3-nitrophenyl)acetamide
2. CyclizationN-(4-methyl-3-nitrophenyl)acetamideSulfur source (e.g., Lawesson's reagent)2-methyl-5-nitrobenzothiazole
3. Reduction2-methyl-5-nitrobenzothiazoleSnCl₂/HCl or H₂/Pd-CThis compound

Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed and metal-free protocols for the construction of heterocyclic compounds, offering milder reaction conditions and improved efficiency.

Transition-Metal-Catalyzed Synthesis:

Several transition metals, including ruthenium, palladium, nickel, and copper, have been effectively employed to catalyze the synthesis of 2-aminobenzothiazoles from N-arylthioureas through intramolecular C-H functionalization and C-S bond formation. airo.co.innih.gov These methods often proceed with high yields and tolerate a range of functional groups. For instance, RuCl₃, Pd(OAc)₂, and Ni(II) salts have been shown to be effective catalysts for the oxidative cyclization of N-arylthioureas. airo.co.in Copper-catalyzed reactions of 2-haloanilines with dithiocarbamates also provide an efficient route to 2-aminobenzothiazoles. nih.gov

While not always specific to this compound in the literature, these catalytic systems represent a powerful toolkit that can be applied to the synthesis of this target molecule by using the corresponding N-(4-amino-2-methylphenyl)thiourea or a related precursor.

Metal-Free Synthesis:

In line with the principles of sustainable chemistry, metal-free synthetic protocols have gained significant attention. For the synthesis of benzothiazoles, methods involving iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been developed. nih.gov These reactions proceed via the in-situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling. Another approach involves the base-promoted cyclization of N'-(substituted)-N-(2-halophenyl)thioureas in the absence of any transition metal. acs.orgijpbs.com These metal-free alternatives offer the advantages of avoiding toxic and expensive metal catalysts.

Table 2: Overview of Advanced Catalytic Protocols for 2-Aminobenzothiazole Synthesis
MethodCatalyst/ReagentPrecursorKey Transformation
Transition-Metal-CatalyzedRuCl₃, Pd(OAc)₂, Ni(II) saltsN-ArylthioureasIntramolecular oxidative C-H/S-H cyclization
Transition-Metal-CatalyzedCopper salts2-Haloanilines and dithiocarbamatesC-S bond formation and cyclization
Metal-FreeIodine/O₂Isothiocyanatobenzenes and aminesCascade reaction via benzothiourea intermediate
Metal-FreeBase (e.g., K₂CO₃)N'-(substituted)-N-(2-halophenyl)thioureasIntramolecular cyclization

Microwave-Assisted and Green Chemistry Approaches

The integration of green chemistry principles and enabling technologies like microwave irradiation has revolutionized the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of benzothiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. uokerbala.edu.iqnih.gov The condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds can be efficiently carried out under microwave irradiation, frequently in solvent-free conditions or using green solvents. nih.govnih.gov For instance, the synthesis of 2-aminobenzothiazole derivatives has been achieved in minutes under microwave irradiation. uokerbala.edu.iq

Green Chemistry Approaches:

Green chemistry strategies focus on the use of environmentally benign solvents, catalysts, and reaction conditions. For benzothiazole synthesis, water has emerged as a promising green solvent. mdpi.comresearchgate.net One-pot syntheses that minimize waste and purification steps are also a hallmark of green chemistry. The use of biocatalysts and recyclable heterogeneous catalysts further enhances the environmental friendliness of these synthetic routes. mdpi.com For example, the synthesis of benzothiazole-2-thiols has been reported in water using a metal-free approach. researchgate.net These green methodologies are highly desirable for the sustainable production of this compound and its derivatives. airo.co.insemanticscholar.org

Table 3: Green and Microwave-Assisted Approaches to Benzothiazole Synthesis
ApproachKey FeaturesExamples of Application
Microwave-Assisted Synthesis- Rapid reaction times
  • Often higher yields
  • Can be performed solvent-free
  • Condensation of 2-aminothiophenols with aldehydes; Cyclization of thioamides. nih.govnih.gov
    Green Chemistry- Use of water as a solvent
  • Employment of biocatalysts or recyclable catalysts
  • One-pot procedures
  • Synthesis of benzothiazole-2-thiols in water; Catalyst-free condensation reactions. mdpi.comresearchgate.net

    Derivatization Strategies of the this compound Scaffold

    The this compound scaffold is a versatile platform for chemical modification, offering multiple sites for derivatization. These modifications are crucial for the development of new compounds with tailored electronic, steric, and pharmacokinetic properties. The primary sites for functionalization include the exocyclic amino group at the 5-position, the thiazole ring, and the benzene (B151609) moiety.

    Functionalization at the Amino Group

    The amino group at the 5-position of the this compound core is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. Common derivatization strategies at this position include acylation, alkylation, sulfonylation, and diazotization followed by coupling reactions.

    Acylation, Alkylation, and Sulfonylation:

    The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce various alkyl groups. Sulfonylation of the amino group with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. For instance, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride, and the resulting chloroacetamides can be further reacted with various nucleophiles.

    A general approach to N-sulfonylation of 2-aminothiazole (B372263) involves reacting the amine with a sulfonyl chloride in the presence of a base like sodium acetate. This method can be adapted for this compound to produce a variety of sulfonamide derivatives.

    ReagentReaction TypeProduct TypeReference
    Acyl Halides/AnhydridesAcylationAmides wikipedia.org
    Alkyl HalidesAlkylationSecondary/Tertiary Amines wikipedia.org
    Sulfonyl ChloridesSulfonylationSulfonamides alayen.edu.iq
    Chloroacetyl chlorideAcylationChloroacetamides wikipedia.org

    Schiff Base Formation:

    The condensation of the 5-amino group with various aromatic aldehydes leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid. These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, Schiff's bases have been synthesized from 2-amino-6-substituted benzothiazoles by refluxing with o-Vanillin in the presence of piperidine (B6355638).

    AldehydeCatalystProduct TypeReference
    Aromatic AldehydesAcid (e.g., Acetic Acid)Schiff Bases researchgate.netjocpr.com
    o-VanillinPiperidineSchiff Bases jocpr.com

    Diazotization and Azo Coupling:

    The amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly reactive intermediates that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. This strategy is widely used for the synthesis of colored compounds. The synthesis of 2-amino-5-arylazothiazole disperse dyes has been reported via the diazotization of an aryl amine and subsequent coupling with 2-aminothiazole.

    Modifications on the Thiazole Ring

    The thiazole ring of this compound offers opportunities for modification, primarily at the C2-methyl group and potentially at the C4-position of the thiazole ring, although the latter is less common.

    Oxidation of the C2-Methyl Group:

    The methyl group at the C2 position is susceptible to oxidation. For instance, the gas-phase oxidation of 2-methylbenzothiazole (B86508) with hydroxyl radicals can lead to the formation of 1,3-benzothiazole-2-carbaldehyde. This transformation introduces a reactive carbonyl group that can be further functionalized.

    Reactions at the C4-Position:

    While less common, modifications at the C4 position of the thiazole ring can be achieved. Halogenation of 2-aminothiazoles has been shown to occur at the C5 position through an addition-elimination mechanism, suggesting the reactivity of the C4-C5 double bond. Theoretical studies on the reaction of 2-methylbenzothiazole with hydroxyl radicals indicate that attack is possible at various positions on the benzothiazole ring system, including the C4-position of the benzene ring.

    Reaction TypeReagentPosition of ModificationReference
    Halogenation (of 2-aminothiazoles)HalogensC5 nih.govrsc.org
    Radical AttackHydroxyl RadicalsC4 (of benzene ring) nih.gov

    Ring-Opening Reactions:

    The thiazole ring in certain benzothiazole derivatives can undergo ring-opening reactions under specific conditions. For example, a ring-opening-recombination strategy based on 2-methylbenzothiazole salts has been utilized to synthesize thiazinopyrrole fused-ring derivatives. This indicates the potential for more complex transformations involving the thiazole moiety.

    Reaction TypeReactantsProduct TypeReference
    Ring-Opening-Recombination2-Methylbenzothiazole salts, aldehydes, aminesThiazinopyrrole fused-rings researchgate.net

    Substitutions on the Benzene Moiety

    The benzene portion of the this compound scaffold can undergo electrophilic aromatic substitution reactions. The existing amino group at the 5-position is a strongly activating, ortho-, para-directing group, while the thiazole ring is generally considered to be deactivating. The methyl group at the 2-position of the thiazole ring has a minor influence. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group, which are the C4 and C6 positions.

    Electrophilic Aromatic Substitution:

    Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

    Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the benzene ring can be achieved using appropriate halogenating agents.

    Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be subsequently reduced to an amino group or used in other transformations. The nitration of 2-aminothiazole to 2-amino-5-nitrothiazole is a known process.

    Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid or sulfur trioxide in sulfuric acid.

    Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These reactions are fundamental for forming new carbon-carbon bonds.

    Due to the directing effect of the C5-amino group, electrophilic substitution is anticipated to occur primarily at the C4 and C6 positions.

    Reaction TypeReagentExpected Position of SubstitutionReference
    HalogenationHalogenating agentC4, C6 researchgate.net
    NitrationHNO3/H2SO4C4, C6 google.comgoogle.com
    SulfonationFuming H2SO4C4, C6 youtube.com
    Friedel-Crafts AlkylationAlkyl Halide/Lewis AcidC4, C6 wikipedia.orgnih.govmasterorganicchemistry.com
    Friedel-Crafts AcylationAcyl Halide/Lewis AcidC4, C6 wikipedia.orgnih.govmasterorganicchemistry.com

    Nucleophilic Aromatic Substitution:

    While electrophilic substitution is more common for this electron-rich system, nucleophilic aromatic substitution can occur if the benzene ring is appropriately substituted with strong electron-withdrawing groups and a good leaving group. For instance, if a halogen were introduced onto the benzene ring, it could potentially be displaced by a nucleophile, especially if further activated by other electron-withdrawing substituents.

    Spectroscopic and Structural Elucidation of 5 Amino 2 Methylbenzothiazole and Its Analogues

    Advanced Spectroscopic Characterization Techniques

    Spectroscopic techniques are fundamental tools for probing the molecular structure of 5-Amino-2-methylbenzothiazole. Each method offers a unique window into the molecule's features, and together they provide a comprehensive structural portrait.

    Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound and its derivatives. By analyzing the chemical shifts (δ), coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise location of each atom can be established.

    ¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For aminobenzothiazole derivatives, characteristic signals include those for the aromatic protons on the benzene (B151609) ring, the amino (-NH₂) protons, and the methyl (-CH₃) group protons. For instance, in derivatives of 2-amino-5-methylthiazole, the methyl group protons typically appear as a singlet around δ 2.3 ppm, while the amine protons can be observed as a singlet at approximately δ 6.9 ppm nih.gov. The aromatic protons present a more complex pattern of multiplets in the region characteristic for aromatic compounds.

    Table 1: Representative NMR Data for Aminobenzothiazole Analogues

    Nucleus Chemical Shift (δ, ppm) Assignment
    ¹H ~2.3 -CH₃
    ¹H ~6.9 -NH₂
    ¹H 7.0 - 8.0 Aromatic-H
    ¹³C Varies -CH₃
    ¹³C Varies Aromatic & Thiazole (B1198619) Ring Carbons

    Note: Specific chemical shifts can vary depending on the solvent and the exact substitution pattern of the analogue.

    Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

    The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The amino (-NH₂) group is typically identified by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. For 2-aminobenzothiazole (B30445) derivatives, these bands can arise from scissoring and rocking vibrations mdpi.com. The C=N stretching vibration of the thiazole ring gives rise to a sharp, intense band in the 1412-1513 cm⁻¹ range researchgate.net. Other significant absorptions include C-H stretching from the methyl and aromatic groups, and skeletal vibrations of the fused ring system.

    Table 2: Key FT-IR Vibrational Frequencies for Aminobenzothiazole Derivatives

    Wavenumber (cm⁻¹) Vibrational Mode Description
    3300 - 3500 N-H Stretch Characteristic of the primary amine (-NH₂) group.
    ~3000 C-H Stretch Aromatic and aliphatic C-H bonds.
    1400 - 1600 C=N Stretch Thiazole ring imine bond.
    1450 - 1550 C=C Stretch Aromatic ring skeletal vibrations.

    Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectra of aminobenzothiazole derivatives typically show strong absorbance bands corresponding to π→π* transitions within the conjugated aromatic system and less intense bands from n→π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms researchgate.net.

    Studies on related Schiff bases derived from 2-aminobenzothiazole show characteristic absorption bands in the 300-350 nm range, which are assigned to the n→π* transition of the azomethine group researchgate.net. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, as well as by the nature of substituents on the benzothiazole (B30560) core semanticscholar.org. Some derivatives of 2-(2′-aminophenyl)benzothiazole are known to exhibit unique photophysical properties like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) mdpi.com.

    Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion (the molecular ion) is measured. For compounds containing nitrogen, like this compound, the molecular ion peak will have an odd nominal mass according to the nitrogen rule libretexts.orgmiamioh.edu.

    High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and helps in structural elucidation by revealing the connectivity of the atoms. For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system libretexts.org. Fragmentation of aminobenzothiazole derivatives may involve cleavage of the side chains or rupture of the heterocyclic ring, although detailed pathways require careful study to avoid misinterpretation of isobaric fragments nih.gov.

    X-ray Crystallography for Definitive Structural Analysis

    While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density and, consequently, the precise positions of all atoms in the crystal lattice.

    Crystallographic studies on aminobenzothiazole analogues have provided definitive information on bond lengths, bond angles, and intermolecular interactions. For example, X-ray analysis has been used to confirm that the amino group in 2-aminobenzothiazole derivatives is coplanar with the fused ring system in the ground state rsc.org. This planarity facilitates electronic delocalization across the molecule. Crystal structure analysis also reveals details about hydrogen bonding networks and π-π stacking interactions, which govern how the molecules pack in the solid state researchgate.net.

    Theoretical and Computational Spectroscopic Predictions

    Computational chemistry, particularly using Density Functional Theory (DFT), has become a vital tool that complements experimental spectroscopic analysis mdpi.com. These theoretical methods can predict various molecular properties with a high degree of accuracy.

    By calculating the optimized molecular geometry, researchers can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm assignments. Similarly, computational methods can calculate harmonic vibrational frequencies, which aids in the detailed assignment of complex FT-IR and Raman spectra researchgate.netjocpr.com. Theoretical calculations also allow for the prediction of electronic transitions, helping to interpret UV-Vis spectra and understand the nature of the frontier molecular orbitals (HOMO and LUMO) that govern the compound's electronic and photophysical properties mdpi.comjocpr.com. Studies on related molecules like 2-amino-4-methylthiazole (B167648) have successfully used DFT calculations to investigate structure, tautomerization pathways, and vibrational spectra nih.govsemanticscholar.orgnih.gov.

    Computational Chemistry and Molecular Modeling Studies

    Quantum Chemical Investigations of 5-Amino-2-methylbenzothiazole

    Quantum chemical methods are instrumental in elucidating the intrinsic properties of this compound. These studies provide a detailed picture of the molecule's electronic structure, which is fundamental to its reactivity and interactions.

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry and vibrational frequencies of molecules. For benzothiazole (B30560) derivatives, DFT calculations are typically performed using basis sets like B3LYP/6-311G(d,p) to obtain accurate geometric parameters. mdpi.com

    Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzothiazole Derivative

    Parameter Bond Length (Å) / Bond Angle (°)
    C-S 1.76
    C=N 1.32
    C-C (benzene) 1.39 - 1.41
    C-C (thiazole) 1.45
    C-N-C 109.5
    C-S-C 89.7

    Note: This data is representative of a substituted benzothiazole and is intended to provide an approximation for this compound.

    Vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The characteristic vibrational frequencies for benzothiazole derivatives include C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1500-1600 cm⁻¹), and C-S stretching vibrations (around 600-800 cm⁻¹). mdpi.com The amino group in this compound would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap implies a higher reactivity.

    For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the heteroatoms, while the LUMO is distributed over the fused ring system. In a study of various 2-substituted benzothiazoles, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The presence of an electron-donating amino group at the 5-position in this compound is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted benzothiazole.

    Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Representative Benzothiazole Derivatives

    Compound EHOMO (eV) ELUMO (eV) ΔE (eV)
    2-methyl-benzothiazole -6.21 -1.48 4.73
    2-amino-benzothiazole -5.98 -1.32 4.66

    Source: Adapted from quantum chemical calculations on substituted benzothiazole derivatives. sciencepub.net

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

    For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the thiazole ring and the nitrogen atom of the amino group, indicating these as likely sites for protonation and hydrogen bonding. The aromatic benzene ring would also exhibit regions of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the amino group and the methyl group would show positive electrostatic potential.

    Thermodynamic and Reactivity Descriptor Calculations

    Quantum chemical calculations can be used to determine various thermodynamic properties and global reactivity descriptors that provide further insights into the stability and reactivity of this compound. These descriptors are derived from the HOMO and LUMO energies.

    Key reactivity descriptors include:

    Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

    Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

    Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

    Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

    Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

    Table 3: Calculated Reactivity Descriptors for a Representative 2-Aminobenzothiazole (B30445) Derivative

    Descriptor Value (eV)
    Ionization Potential (I) 5.98
    Electron Affinity (A) 1.32
    Chemical Hardness (η) 2.33
    Chemical Softness (S) 0.43
    Electronegativity (χ) 3.65
    Electrophilicity Index (ω) 2.86

    Note: These values are calculated based on the HOMO and LUMO energies of 2-amino-benzothiazole from Table 2 and serve as an illustrative example.

    Molecular Docking and Dynamics Simulations

    Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's activity.

    Ligand-Protein Interaction Prediction

    Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. This allows for the identification of the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

    Studies on various 2-aminobenzothiazole derivatives have shown their ability to bind to the active sites of several protein kinases, which are important targets in cancer therapy. nih.gov For example, molecular modeling studies of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors have revealed that the benzothiazole nucleus can occupy the adenine-binding region, forming hydrogen bonds with key amino acid residues in the hinge region of the kinase. nih.gov

    When docked into a hypothetical protein active site, this compound would be expected to form several key interactions:

    The amino group at the 5-position can act as a hydrogen bond donor.

    The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

    The aromatic benzothiazole ring can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

    The methyl group at the 2-position can participate in hydrophobic interactions within the binding pocket.

    Table 4: Potential Ligand-Protein Interactions for this compound

    Interaction Type Potential Interacting Group on Ligand Potential Interacting Amino Acid Residues
    Hydrogen Bond (Donor) 5-Amino group Asp, Glu, Ser, Thr
    Hydrogen Bond (Acceptor) Thiazole Nitrogen Asn, Gln, Ser, Thr, His
    π-π Stacking Benzothiazole ring Phe, Tyr, Trp
    Hydrophobic Benzothiazole ring, 2-Methyl group Ala, Val, Leu, Ile, Met

    Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time. By simulating the movements of atoms in the complex, MD can provide insights into the flexibility of the binding site, the conformational changes induced by ligand binding, and the dynamic nature of the intermolecular interactions. nih.gov

    Binding Mode and Affinity Elucidation

    Computational docking and molecular modeling are pivotal in visualizing how benzothiazole derivatives interact with biological targets at an atomic level. These studies reveal the specific binding modes and predict the binding affinity, offering a rationale for observed biological activity and guiding the design of more potent molecules.

    For instance, studies on a benzothiazole derivative targeting mitogen-activated protein kinases (MAPKs) like ERK2 and p38α revealed distinct binding manners. documentsdelivered.com Using crystal structures and computational simulations, it was shown that the compound binds to an allosteric site on both kinases but forms a covalent bond with a cysteine residue (Cys162) only in p38α MAPK, despite the residue being present in ERK2 as well. documentsdelivered.com This difference in binding mode was attributed to a single amino acid variation in the allosteric site, a critical insight for developing selective inhibitors. documentsdelivered.com

    Similarly, molecular docking has been used to explore the interactions of novel arylpiperazinylalkyl 2-benzothiazolones with serotonin receptors 5-HT1A and 5-HT7. nih.gov These simulations uncovered different docking poses for the compounds within the receptor binding pockets, which successfully explained their experimentally determined affinities and selectivity profiles. nih.gov In another example, docking studies of a hybrid molecule containing benzothiazole and benzoxazole moieties against the 3-TOP protein predicted high binding affinity, identifying key hydrogen bonds and pi-pi stacking interactions that stabilize the ligand-protein complex. dntb.gov.ua

    These computational approaches allow for a detailed examination of ligand-receptor interactions, as summarized in the table below, providing a foundation for structure-based drug design.

    Target ProteinInteracting Residues/RegionsType of InteractionPredicted Affinity/ScoreReference
    p38α MAPKCys162, Allosteric SiteCovalent Bond, Non-covalentHigh documentsdelivered.com
    5-HT1A/5-HT7 ReceptorsSpecific amino acids in binding pocketHydrogen Bonds, Hydrophobic InteractionsSubnanomolar to low nanomolar Ki nih.gov
    3-TOP ProteinVarious amino acidsHydrogen Bonds, Pi-pi, Pi-alkyl-8.4 kcal/mol dntb.gov.ua
    PI3Kγ ATP DomainNot specifiedNot specifiedHigh Inhibition (65%) nih.govacs.org

    Dynamic Behavior and Conformational Flexibility Analysis

    While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. These simulations model the physical movements of atoms and molecules, providing insights into the stability of the complex and the conformational flexibility of the ligand and protein.

    MD simulations have been instrumental in assessing the stability of complexes involving benzothiazole derivatives. In a study targeting SARS-CoV-2 proteins, MD simulations were run for 100 nanoseconds to analyze the dynamic evolution of the protein-ligand complexes. By tracking the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, researchers could confirm the stability of the binding poses predicted by docking. Lower RMSD values over the simulation time indicate a more stable complex.

    Similarly, MD simulations were employed to understand the structural requirements for benzothiazole-thiazole hybrids designed as p56lck inhibitors for cancer treatment. biointerfaceresearch.com These simulations help to refine the understanding of how the designed molecules interact with the target receptor, moving beyond a static image to a more realistic, dynamic representation. biointerfaceresearch.com This analysis of dynamic behavior is crucial for validating docking results and ensuring that the predicted binding mode is maintained in a more physiologically relevant, flexible environment.

    Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

    QSAR and cheminformatics are powerful computational tools that build mathematical models to correlate the chemical structure of compounds with their biological activities. These in silico methods are essential for optimizing lead compounds and predicting the properties of novel molecules before they are synthesized. nih.gov

    Rational Drug Design Facilitation

    QSAR models are a cornerstone of rational drug design, providing a framework to understand which molecular properties (descriptors) are most influential for a desired biological effect. nih.govnih.gov By identifying key descriptors—such as steric, electronic, or hydrophobic parameters—these models guide medicinal chemists in modifying a chemical scaffold to enhance its activity or selectivity. documentsdelivered.com

    For a series of anticancer benzothiazole derivatives, a QSAR study established a predictive model where the steric parameter and net charge of a specific substituent, along with the hydrophobicity of the entire molecule, were identified as the main factors contributing to cytotoxicity. documentsdelivered.com This model, which showed excellent predictive ability with a high cross-validation coefficient (q² = 0.797), was then used to design four new compounds with theoretically high anticancer activities, demonstrating the practical application of QSAR in facilitating rational design. documentsdelivered.com

    This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov

    Prediction of Pharmacokinetic Profiles

    A significant challenge in drug development is ensuring that a potent compound also has favorable pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Cheminformatics and machine learning (ML) now enable the early prediction of these properties directly from a molecule's structure. ijprajournal.com

    A novel ML framework has been developed to predict the entire concentration-versus-time pharmacokinetic profile of small molecules. ijprajournal.comnih.gov This model uses structure-driven molecular properties as input to mitigate the need for extensive animal experimentation in the early stages of drug discovery. ijprajournal.comnih.gov For compounds with structural similarity to the training data, the framework can predict PK profiles with reasonable accuracy. ijprajournal.comnih.gov

    More commonly, specific ADMET parameters are predicted using various software tools. For designed 2-aminobenzothiazole derivatives, in silico tools like admetSAR are used to assess properties such as drug-likeness and safety profiles. ijprajournal.com These predictions often involve calculating compliance with guidelines like Lipinski's Rule of Five, which helps to estimate oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ijprajournal.comresearchgate.net

    Predicted ADMET Properties for Benzothiazole Derivatives

    Property Prediction Tool Outcome Significance Reference
    Drug-Likeness Molinspiration Favorable scores Indicates similarity to known drugs ijprajournal.com
    Oral Bioavailability Lipinski's Rule of Five Compliance Higher chance of being orally active researchgate.net
    ADMET Profile admetSAR Favorable properties Predicts absorption, distribution, metabolism, excretion, and toxicity ijprajournal.comjksus.org

    Classification Structure-Activity Relationship (CSAR) Studies

    Classification Structure-Activity Relationship (CSAR) is a branch of SAR that focuses on classifying compounds into discrete categories (e.g., active vs. inactive, toxic vs. non-toxic) rather than predicting a continuous activity value. researchgate.net These models are particularly useful in early-stage screening to quickly filter large compound libraries and identify promising candidates.

    CSAR models are built using molecular descriptors to separate compounds into predefined classes. For example, a study on thiophene derivatives—structurally related to benzothiazoles—used a support vector machine (SVM) to build a CSAR model for predicting genotoxicity. researchgate.net The model successfully classified compounds as either genotoxic or non-genotoxic with high accuracy (over 92% for both training and test sets), demonstrating the power of this approach. researchgate.net

    While specific CSAR studies on this compound are not prominent, the principles are widely applied to heterocyclic compounds. The qualitative SAR derived from screening benzothiazole libraries, which identifies features critical for antibacterial activity, provides the foundational data needed to build a CSAR model. mdpi.com Such a model could classify new benzothiazole designs based on their predicted ability to inhibit a bacterial target, thereby prioritizing synthetic efforts towards the most promising candidates.

    Pharmacological and Biological Investigations of 5 Amino 2 Methylbenzothiazole Derivatives

    Anticancer Activity and Mechanisms

    The benzothiazole (B30560) nucleus is a key structural component in a variety of pharmacologically active molecules, including some with potent anticancer properties. researchgate.net Researchers have synthesized and evaluated numerous 2-aminobenzothiazole (B30445) derivatives, revealing their potential to combat cancer through various mechanisms, such as inducing cytotoxicity in cancer cells, inhibiting key signaling pathways, and interacting with DNA. researchgate.netresearchgate.net

    In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

    The cytotoxic effects of 5-Amino-2-methylbenzothiazole derivatives have been evaluated against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potential antineoplastic activity.

    Several studies have demonstrated the dose-dependent cytotoxic nature of these compounds. For instance, novel aminothiazole-paeonol derivatives showed potent cytotoxic effects against various human cancer cell lines, including AGS (gastric), HT-29 (colorectal), A549 (lung), and MCF-7 (breast) cancer cells. researchgate.net Similarly, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins exhibited significant antitumor activity against A549 and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values in the low micromolar range. nih.gov One derivative, compound 46b , was particularly potent against both A549 and HepG2 cells, with IC₅₀ values of 0.16 µM and 0.13 µM, respectively. nih.gov

    Other research highlighted a 2-aminobenzothiazole derivative, compound 41 , which effectively suppressed the proliferation of leukemic cell lines (Nalm6, K562) and breast cancer cell lines (MCF-7). nih.gov In another study, synthesized benzothiazole derivatives A and C showed mild cytotoxic properties against the LungA549 carcinoma cell line, with IC₅₀ values of 68 μg/mL and 121 μg/mL, respectively. jnu.ac.bd The cytotoxic potential of these derivatives underscores their promise as a basis for the development of new anticancer agents. nih.gov

    Targeting Specific Protein Kinases (e.g., VEGFR-2, PI3K, EGFR)

    A key strategy in modern cancer therapy is the inhibition of protein kinases that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor progression. dovepress.comnih.gov Blocking VEGFR-2 signaling is a promising approach to inhibit tumor-induced angiogenesis. nih.gov

    Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of VEGFR-2. nih.gov For example, compound 19 , a 2-aminobenzothiazole derivative, was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 μM. nih.gov Another derivative with chlorophenyl and 6-methylbenzothiazole (B1275349) motifs showed the most potent inhibition of VEGFR-2 in its series, with an IC₅₀ of 0.6 μM, and was effective in reducing cell migration and the formation of capillary-like structures. nih.gov

    The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade often dysregulated in cancer. The Yar group recently reported a series of new 2-aminobenzothiazole derivatives as inhibitors of PI3Kα kinase. nih.govCompound 54 from this series was found to be a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM. nih.gov This compound also demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells, suppressed cell migration, and induced apoptosis. nih.gov

    Inhibition of Key Enzymatic Pathways (e.g., Topoisomerases, Thioredoxin System)

    DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. They have become important targets for cancer chemotherapy. Benzothiazole derivatives have been investigated as inhibitors of these enzymes.

    Studies have shown that certain benzothiazole derivatives act as human DNA topoisomerase IIα inhibitors. researchgate.netesisresearch.org In one study, a series of 12 derivatives were tested, and all were found to inhibit human topoisomerase IIα. researchgate.netesisresearch.org The compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as the most effective inhibitor, with an IC₅₀ value of 39 nM. researchgate.netesisresearch.org Mechanistic studies indicated that BM3 is not a DNA intercalator or a topoisomerase poison but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net

    DNA Binding and Cleavage Studies

    The interaction of small molecules with DNA can lead to cell death, a mechanism exploited by many anticancer drugs. Benzothiazole derivatives, particularly as Schiff bases and metal complexes, have been shown to bind to and cleave DNA.

    Novel benzothiazole Schiff bases and their binary Cu(II) complexes have been synthesized and studied for their DNA binding and cleavage abilities. nih.govresearchgate.net Spectroscopic and viscometric studies on Calf-Thymus DNA (CT-DNA) revealed that these complexes bind to DNA, likely through intercalation. nih.govresearchgate.net Furthermore, gel electrophoresis experiments demonstrated that the complexes can effectively cleave pBR322 plasmid DNA. nih.gov The DNA cleavage activity of these Cu(II) complexes was observed in the presence of H₂O₂ and also under UV light. researchgate.net This suggests that the metal complexes can induce DNA damage, which is a potential mechanism for their anticancer effects.

    Antimicrobial Efficacy and Mechanisms

    In addition to their anticancer properties, benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netjchr.org They are effective against a variety of bacterial and fungal pathogens, making them a valuable scaffold in the search for new antimicrobial agents. jchr.org

    Antibacterial Spectrum (Gram-Positive and Gram-Negative)

    Derivatives of this compound have been tested against a range of both Gram-positive and Gram-negative bacteria, often showing significant inhibitory activity.

    For example, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives were synthesized and screened for their antimicrobial properties. researchgate.net Compound BTC-j showed good antibacterial activity against S. aureus (MIC = 12.5 μg/mL), B. subtilis (MIC = 6.25μg/mL), E. coli (MIC = 3.125 μg/mL), and P. aeruginosa (MIC = 6.25 μg/mL). researchgate.net

    In another study, benzothiazole-clubbed isatin (B1672199) derivatives displayed better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov Compound 41c from this series showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), even surpassing the reference drug ciprofloxacin. nih.gov Other research has identified 2-aminobenzothiazole-based DNA gyrase B inhibitors with broad-spectrum activity against ESKAPE pathogens. nih.gov Specifically, compound E showed potent inhibition of DNA gyrase (IC₅₀ < 10 nM) and had MIC values < 0.03 μg/mL for most Gram-positive strains and 4–16 μg/mL against Gram-negative bacteria like E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov These findings highlight the potential of these derivatives to be developed into new antibiotics to combat drug-resistant bacteria.

    Antifungal Activity (e.g., Candida albicans)

    Derivatives of this compound have demonstrated significant antifungal properties, particularly against Candida albicans, a common cause of fungal infections in humans.

    One study investigated the in vitro antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) against 26 strains of the genus Candida. The results showed that 17 of the strains had an IC50 of ≤ 40 µmol/ml. researchgate.net In a murine model of generalized candidosis, APB was also shown to be effective. researchgate.net

    More recent research has focused on synthesizing novel benzothiazole derivatives with a broader antifungal spectrum. By modifying the scaffold and side chain of a potent N-Myristoyltransferase (NMT) inhibitor, researchers developed new compounds with expanded activity. One such compound, 6m, exhibited good inhibitory activity against a wide range of fungal pathogens and showed in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model.

    Another study synthesized C-6 methyl-substituted benzothiazole derivatives and evaluated their antifungal activity against C. albicans. Compounds D-02 and D-08 from this series showed potent antifungal activity, while compounds D-01 and D-04 exhibited moderate inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL.

    Table 2: Antifungal Activity of Selected this compound Derivatives against Candida albicans
    CompoundActivity MetricResultReference
    6-amino-2-n-pentylthiobenzothiazole (APB)IC50 (against 17 strains)≤ 40 µmol/ml researchgate.net
    Compound D-02Inhibitory ActivityPotent
    Compound D-08Inhibitory ActivityPotent

    Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Reactive Species)

    The antimicrobial effects of benzothiazole derivatives are attributed to several mechanisms of action, primarily centered around enzyme inhibition and the generation of reactive oxygen species (ROS).

    A key mechanism is the inhibition of essential microbial enzymes. For instance, benzothiazole derivatives have been reported to inhibit dihydroorotase, DNA gyrase, and peptide deformylase, among others. The inhibition of these enzymes disrupts critical metabolic pathways necessary for the survival and proliferation of the microorganisms. Molecular docking studies have suggested that the inhibition of MurB, an enzyme involved in bacterial cell wall synthesis, is a likely mechanism of antibacterial activity for some 2-aminothiazole (B372263) derivatives. For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been identified as a probable mechanism.

    The generation of reactive oxygen species is another proposed mechanism for the antifungal activity of some related imidazole (B134444) derivatives. An increase in ROS can lead to oxidative stress, damaging cellular components and ultimately leading to cell death. The antifungal effect of certain compounds was reduced in the presence of the antioxidant ascorbic acid, supporting the role of ROS in their mechanism of action.

    Anti-inflammatory and Analgesic Properties

    Benzothiazole and its derivatives are recognized for their significant anti-inflammatory and analgesic properties. The core structure is found in a number of biologically active compounds.

    Researchers have synthesized and tested numerous novel derivatives for these effects. In one study, twelve new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were investigated. Compounds 17c and 17i from this series showed significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. These compounds also demonstrated notable analgesic activity.

    The anti-inflammatory activity of these compounds is often compared to standard drugs like diclofenac (B195802) sodium. Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring system can significantly influence the anti-inflammatory activity. For example, a phenyl ring substituted with a chloro group at the 5-position or a methoxy (B1213986) group at the 4 or 6-position of the benzothiazole ring has been associated with better anti-inflammatory effects.

    Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives
    CompoundActivityModelKey FindingReference
    17cAnti-inflammatoryCarrageenan-induced rat paw edema80% inhibition at 3h
    17iAnti-inflammatoryCarrageenan-induced rat paw edema78% inhibition at 3h
    17cAnalgesicHot plate methodED50 of 89 µM/kg after 2h
    17iAnalgesicHot plate methodED50 of 69 µM/kg after 2h

    A significant mechanism underlying the anti-inflammatory effects of some aminothiazole derivatives is the inhibition of prostaglandin (B15479496) E2 (PGE2) generation. PGE2 is a key mediator of inflammation, and its synthesis is a target for anti-inflammatory drugs.

    The biosynthesis of PGE2 involves several enzymes, including cyclooxygenases (COX-1 and COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). Certain aminothiazole derivatives have been identified as novel inhibitors of mPGES-1. For example, the compounds TH-848 and TH-644 were shown to reduce IL-1β-induced PGE2 production in human gingival fibroblasts and inhibit recombinant mPGES-1 activity without affecting COX-2 activity or expression.

    A series of N-acylated and N-alkylated 2-aminobenzothiazoles were synthesized and evaluated for their ability to suppress cytokine-stimulated PGE2 generation. Compounds GK510, GK543, and GK562 were particularly effective, with EC50 values in the nanomolar range. Furthermore, GK510 and GK543 demonstrated in vivo anti-inflammatory activity greater than that of indomethacin.

    Table 4: Inhibition of Prostaglandin E2 Generation by Selected Aminothiazole Derivatives
    CompoundActionModelActivity (IC50/EC50)Reference
    TH-848Inhibition of PGE2 productionIL-1β-stimulated fibroblasts1.1 µM
    TH-644Inhibition of PGE2 productionIL-1β-stimulated fibroblasts1.5 µM
    GK510Inhibition of PGE2 generationCytokine-stimulated rat mesangial cells118 nM
    GK543Inhibition of PGE2 generationCytokine-stimulated rat mesangial cells177 nM

    Antiviral Activity (e.g., Anti-HIV, Human Rhinovirus)

    The benzothiazole scaffold is a crucial component in the design and development of antiviral drugs. Derivatives have shown potential against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Rhinovirus (HRV).

    In the context of anti-HIV research, several benzothiazole derivatives have been synthesized and evaluated. One study reported on hybrid benzothiazolyl-coumarins that showed potent antiviral activity against the wild-type HIV-1 strain. A 6-chlorobenzothiazole derivative from this series exhibited a promising anti-HIV effect with an EC50 of less than 7 μg/ml. Another compound, D719, which is a 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one, was found to inhibit the production of the p24 antigen in HIV-1 infected T cells with a maximal effective concentration of 4.33 µM.

    With regard to Human Rhinovirus, the cause of the common cold, research into effective antiviral agents is ongoing. While specific studies on this compound derivatives against HRV are not prominent, the broader class of capsid-binding compounds, some of which contain heterocyclic ring systems, has been a focus. Compounds like pleconaril (B1678520) and pirodavir, which bind to the viral capsid, have shown activity against various RV serotypes. The development of new derivatives with improved efficacy and lower toxicity is an active area of research.

    Central Nervous System (CNS) Activity and Neurodegenerative Disorders

    Derivatives of the benzothiazole nucleus have emerged as clinically relevant compounds for targeting the central nervous system. nih.gov Neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) are often multifactorial, involving complex pathological pathways including oxidative stress, neuroinflammation, and protein aggregation. nih.govmdpi.commdpi.com The versatility of the benzothiazole scaffold allows for the development of multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach than traditional single-target drugs. nih.gov

    New benzothiazole derivatives are being developed and evaluated as potential treatments for conditions like Alzheimer's disease. nih.gov Research has focused on their ability to act as cholinesterase inhibitors and histamine (B1213489) H3 receptor ligands, both of which are important targets in Alzheimer's pathology. nih.gov

    Amyotrophic Lateral Sclerosis (ALS) is a devastating and progressive neurodegenerative disease that targets motor neurons in the brain and spinal cord, leading to loss of muscle control. gaacademy.org The benzothiazole structure is central to the only FDA-approved oral treatment shown to have a modest effect on survival in ALS patients, Riluzole (2-amino-6-trifluoromethoxy benzothiazole). nih.govgaacademy.orgnih.gov

    Riluzole's primary mechanism of action is believed to be its neuroprotective effect, which it achieves by interrupting glutamatergic transmission and reducing glutamate-induced excitotoxicity. nih.govnih.gov It also functions as a blocker of voltage-gated sodium channels. nih.gov Despite its approval, the clinical efficacy of Riluzole is marginal, typically extending patient survival by only a few months, which underscores the urgent need for more effective therapies. nih.govnih.gov

    The therapeutic landscape for ALS has seen the investigation of other benzothiazole derivatives as well. Dexpramipexole, a structural analog of Riluzole, was once a promising candidate and the subject of significant clinical trials for ALS treatment. nih.gov The exploration of these compounds highlights the continued importance of the benzothiazole scaffold in the search for a disease-modifying therapy for ALS. nih.gov

    Table 1: Benzothiazole Derivatives Investigated for CNS and Neurodegenerative Disorders

    Compound/DerivativeTherapeutic TargetInvestigated ForKey Findings
    Riluzole Glutamate Transmission, Sodium ChannelsAmyotrophic Lateral Sclerosis (ALS)FDA-approved treatment; provides modest survival benefit by reducing excitotoxicity. nih.govgaacademy.orgnih.gov
    Dexpramipexole Not specifiedAmyotrophic Lateral Sclerosis (ALS)A structural analog of Riluzole that was a promising drug candidate for ALS. nih.gov
    Benzothiazole-based MTDLs Histamine H3 Receptor, AChE, BuChE, MAO-BAlzheimer's Disease (AD)Designed as multi-target-directed ligands to address the complex pathology of AD. nih.gov

    Other Pharmacological Activities

    Beyond their role in CNS disorders, derivatives of this compound have demonstrated a wide array of other important pharmacological effects.

    Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. Benzothiazole derivatives have been identified as a promising class of compounds for treating malaria. nih.gov A systematic review of the literature identified 232 benzothiazole substances with potent activity against various strains of the malaria parasite. nih.gov

    One study synthesized a series of benzothiazole hydrazones and found them to be active against the malaria parasite both in vitro and in a murine model. nih.gov The mechanism of action for these compounds involves chelating free iron and inhibiting the polymerization of heme, a critical process for parasite survival. nih.gov The lead compound from this series, designated 5f, exhibited potent antiplasmodial activity, including against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). nih.gov Structure-activity relationship studies suggest that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone structure is crucial for its antimalarial effects. nih.gov

    Derivatives of 2-aminobenzothiazole have shown considerable potential as antidiabetic agents for the treatment of type 2 diabetes. mdpi.comnih.gov Certain guanidine (B92328) benzothiazole derivatives have exhibited both antihyperglycemic and hypolipidemic effects in experimental models. nih.gov The mechanism appears to be associated with their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key molecular target in the control of type 2 diabetes that plays a role in promoting glucose uptake and insulin (B600854) sensitivity. mdpi.comnih.gov

    Furthermore, some 2-aminobenzothiazole derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in the development of long-term diabetic complications. nih.gov This suggests that these compounds could offer a dual benefit of glycemic control and protection against complications, making them promising candidates for multifunctional drug development. nih.gov

    Epilepsy is a common neurological disorder characterized by recurrent seizures, and many existing therapies have significant side effects or are ineffective for a portion of patients. Research into new anticonvulsant agents has included the investigation of benzothiazole derivatives. Studies have shown that various substituted benzothiazoles possess significant anticonvulsant properties.

    For instance, a series of novel benzothiazole-coupled sulfonamides were synthesized and evaluated for their anticonvulsant potential using the maximal electroshock (MES) model in mice. nih.gov One compound in this series emerged as a particularly potent anticonvulsant agent. nih.gov In another study, 2-imino-benzothiazole derivatives were evaluated and showed protection against seizures in the range of 50-75% in the MES test. ijpsr.info These findings indicate that the benzothiazole scaffold is a valuable pharmacophore for the development of new antiepileptic drugs.

    Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives

    Derivative ClassAnimal ModelTest MethodKey Findings
    Benzothiazole-coupled Sulfonamides MiceMaximal Electroshock (MES)Compound 9 was identified as the most potent anticonvulsant agent in the series. nih.gov
    2-Imino-benzothiazole Derivatives MiceMaximal Electroshock (MES)All tested compounds showed 50-75% protection against seizures. ijpsr.info

    Helminth infections, caused by parasitic worms, affect a significant portion of the global population, particularly in developing regions. The benzothiazole nucleus has also been explored for its anthelmintic properties. A study on newly designed 6-methoxybenzothiazole (B1296504) derivatives reported a significant anthelmintic effect against rumen flukes (Paramphistomum). nih.gov From the preliminary screening, three candidate compounds were identified as having high activity. nih.gov Another study synthesized a series of 2-amino-6-substituted benzothiazoles and evaluated their anthelmintic activity using the earthworm Pheretima posthuma, a common model for such screenings. researchgate.net These investigations highlight the potential of benzothiazole derivatives as a source of new drugs to combat parasitic worm infections.

    Antioxidant and Free Radical Scavenging Activity

    Derivatives of benzothiazole are recognized as a significant class of compounds possessing notable antioxidant properties. jocpr.com The capacity of these molecules to neutralize reactive oxygen species (ROS) is a key aspect of their therapeutic potential. Research has demonstrated that the antioxidant and free radical scavenging capabilities of these derivatives are profoundly influenced by the nature of the chemical groups attached to the benzothiazole core.

    A study focusing on newly synthesized benzothiazole derivatives confirmed that their antioxidant effect is dose-dependent. uokerbala.edu.iq Investigations using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays revealed that the presence of electron-donating substituents, such as a hydroxyl (-OH) group, enhances the radical scavenging activity. uokerbala.edu.iq Conversely, the introduction of electron-withdrawing groups like nitro (-NO2), chloro (-Cl), or bromo (-Br) tends to diminish this activity. uokerbala.edu.iq Similarly, another study on benzothiazol-2-yl-hydrazone derivatives found that compounds bearing methoxy (-OCH3) groups showed promising antioxidant activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. jocpr.com

    In a related series of 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety, compounds with electron-donating substituents also exhibited significant radical scavenging potential across various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging tests. tandfonline.com The research underscores the principle that modifying the electronic properties of the substituents on the benzothiazole ring is a critical strategy for developing potent antioxidant agents.

    Table 1: Hydroxyl Radical Scavenging Activity of Selected Benzothiazole Derivatives

    CompoundIC50 (µg/mL)
    7a (Unsubstituted) 151.94
    7b (-OH substituted) 106.59
    7c (-Cl substituted) 217.38
    7d (-NO2 substituted) 292.75
    7e (-Br substituted) 197.06
    Ascorbic Acid (Standard) 28.02
    Data sourced from in vitro hydroxy radical scavenging assays. uokerbala.edu.iq

    Antileishmanial Activity

    The 2-aminothiazole scaffold, a core component of the broader class to which this compound belongs, has been identified as a promising framework for the development of new antileishmanial agents. nih.gov Leishmaniasis, a parasitic disease with significant global health impact, currently has limited treatment options, driving the search for novel therapeutics. tandfonline.comresearchgate.net

    In a lead optimization program for visceral leishmaniasis (VL), caused by Leishmania donovani, a series of aminothiazole derivatives were synthesized and evaluated for their in vitro efficacy. nih.gov From a library of 43 synthesized compounds, 16 demonstrated potent activity, with IC50 values below 1 µM. One compound, designated as Compound 32 , showed exceptional potency with an IC50 of just 3 nM, although it was hampered by metabolic instability. nih.gov A subsequent modification, leading to Compound 36 , improved metabolic stability while retaining significant activity, with an IC50 of 280 nM. nih.gov

    Further research into other aminothiazole derivatives has shown efficacy against cutaneous leishmaniasis caused by Leishmania major. tandfonline.com In a study conducted in BALB/c mice, several new aminothiazole compounds exhibited good leishmanicidal effects. Among these, N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine (Compound 3) was identified as a particularly promising candidate for future investigation. tandfonline.com Mechanistic studies suggest that these compounds may exert their antileishmanial effect by inhibiting the parasite enzyme 14-α-demethylase. tandfonline.com

    Table 2: In Vitro Antileishmanial Activity of Aminothiazole Derivatives against L. donovani

    CompoundIC50 (nM)Key Feature
    Compound 32 3Excellent potency, but metabolically unstable.
    Compound 36 280Improved metabolic stability.
    IC50 represents the half-maximal inhibitory concentration against the parasite. nih.gov

    Antihistaminic Activity

    The benzothiazole nucleus is a versatile pharmacophore, and derivatives of 2-aminobenzothiazole have been recognized for a wide array of biological activities, including antihistaminic effects. tandfonline.com This suggests the potential of the this compound scaffold as a basis for the development of new agents targeting histamine receptors. Histamine H1 receptor antagonists are crucial in the management of allergic disorders. While specific studies focusing solely on the antihistaminic properties of this compound were not detailed in the reviewed literature, the established activity of the broader 2-aminobenzothiazole class provides a strong rationale for its investigation in this therapeutic area.

    Diuretic Properties

    Research into the pharmacological applications of the benzothiazole scaffold has extended to diuretic activity. tandfonline.com Studies have shown that specific derivatives of 2-aminobenzothiazole can function as effective diuretic agents. tandfonline.com One investigation involved the synthesis of a series of biphenyl (B1667301) benzothiazole-2-carboxamide derivatives, which were subsequently screened for in vivo diuretic effects. Within this series, the compound N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a particularly promising candidate.

    In a separate study, researchers designed and synthesized a novel series of benzothiazole sulfonamides that also incorporated a quinoxaline (B1680401) ring system, with the specific aim of creating new diuretic agents. nih.gov The compounds were evaluated in experimental rat models. The results were significant, with compound 4c (2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-benzothiazole-6-sulfonic acid amide) demonstrating excellent diuretic activity. nih.gov Its performance was superior to that of the standard reference drugs, acetazolamide (B1664987) and urea, highlighting the potential of this chemical class in developing new diuretics.

    Table 3: Comparative Diuretic Activity of Benzothiazole Derivative 4c

    CompoundDiuretic Activity (Lipschitz Value)
    Compound 4c 1.13
    Acetazolamide (Standard) 1.00
    Urea (Standard) 0.88
    The Lipschitz value is a measure of diuretic activity compared to a standard.

    Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

    Correlation of Structural Modifications with Biological Potency

    The modification of the benzothiazole (B30560) nucleus is a key strategy for enhancing its therapeutic properties. nih.gov SAR studies have consistently shown that substitutions at various positions on the benzothiazole ring system can lead to significant variations in biological activity. benthamscience.comresearchgate.net For instance, the introduction of different functional groups at the C-2 and C-6 positions has been identified as a critical factor for a wide range of pharmacological effects. benthamscience.com

    A notable class of benzothiazole derivatives with potent antitumor activity is the 2-(4-aminophenyl)benzothiazoles. chemistryjournal.net These compounds have demonstrated significant efficacy, and further modifications have been explored to optimize their anticancer properties. For example, the development of sulfamate (B1201201) salt derivatives of 2-(4-aminophenyl)benzothiazoles was aimed at creating potential prodrugs for better administration, although these salts were found to be less active than their parent amines. tandfonline.com

    In the context of anti-inflammatory and anticancer activities, modifications at the 2,6-positions of the benzothiazole ring have shown significant potential. nih.gov The strategic placement of substituents can enhance the interaction of these molecules with biological targets, leading to improved potency.

    Table 1: Correlation of Structural Modifications with Biological Activity

    Core StructureModificationResulting Compound ClassObserved Biological PotencyReference
    BenzothiazoleAddition of a 4-aminophenyl group at C-22-(4-aminophenyl)benzothiazolesPotent and selective antitumor agents. chemistryjournal.net chemistryjournal.net
    2-(4-aminophenyl)benzothiazoleFormation of sulfamate saltsSulfamate salt derivatives of 2-(4-aminophenyl)benzothiazolesLess active as antitumor agents compared to parent amines. tandfonline.com tandfonline.com
    BenzothiazoleSubstitutions at the 2,6-positions2,6-disubstituted benzothiazolesSignificant anticancer potential. nih.gov nih.gov
    2-methylbenzothiazole (B86508)Addition of a 5-yloxymethyl)isoxazole-3-carboxamide moiety5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivativesActive against replicating Mycobacterium tuberculosis. nih.gov nih.gov

    Influence of Substituent Effects on Bioactivity

    The nature and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings of the benzothiazole scaffold play a crucial role in determining its biological activity.

    The benzene part of the benzothiazole ring offers multiple positions (4, 5, 6, and 7) for substitution, and modifications at these sites have been shown to modulate biological activity significantly. pharmacyjournal.in

    Research has demonstrated that the presence of a chlorine atom at the 6th position of the benzothiazole ring leads to a notable increase in bioactivity when compared to a fluorine substitution at the 5th position. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as chlorine or a nitro group, at position 5 has been found to enhance the potency of benzazole compounds against Candida albicans. esisresearch.org

    In the development of anti-diabetic agents, a methoxy (B1213986) group at the 5-position of the benzothiazole ring in sulfonamide derivatives was associated with the most potent activity. jchemrev.com The anti-inflammatory activity of benzocyclohepten-5-ols, which are structurally related to benzothiazoles, was also found to be significantly influenced by the position and nature of substituents on the aromatic ring. nih.gov The position of a methyl group on the benzene ring of 2-aminobenzothiazole (B30445) has also been shown to significantly affect its aryl hydrocarbon receptor (AHR) modulating activity. nih.gov

    Table 2: Influence of Benzene Ring Substituents on Bioactivity

    PositionSubstituentCompound ClassEffect on BioactivityReference
    6Chlorine (-Cl)Benzothiazole derivativesIncreased bioactivity compared to Fluorine at position 5. nih.gov nih.gov
    5Chlorine (-Cl) or Nitro (-NO2)Benzazole derivativesIncreased antifungal potency against C. albicans. esisresearch.org esisresearch.org
    5Methoxy (-OCH3)Benzothiazole sulfonamide derivativesMost potent anti-diabetic actions. jchemrev.com jchemrev.com
    6-OH, -OCH3, -CH3Benzothiazole derivativesBoosts the compound's potency. pharmacyjournal.in pharmacyjournal.in
    4, 5, 6, 7Methyl (-CH3)2-aminobenzothiazole derivativesPosition of methyl group significantly affects AHR modulating activity. nih.gov nih.gov

    The thiazole ring, and particularly the C-2 position, is a primary site for modification in the design of new benzothiazole-based therapeutic agents. benthamscience.commdpi.com The introduction of various moieties at this position can dramatically alter the compound's biological profile.

    Studies have indicated that the presence of a thiol group, an amino group, a pyrazoline moiety, or a phenyl group with a lipophilic substituent (such as -NH2, -OH, -CH3, -Cl) at the C-2 position enhances the activity of the benzothiazole molecule. pharmacyjournal.in For instance, 2-styryl benzothiazolium salts, which are substituted at the C-2 position, have been synthesized and evaluated for their antimicrobial activity. researchgate.net The nature of the substituent at the heterocyclic nitrogen of the thiazole ring also impacts the biological effect. researchgate.net

    Identification of Key Pharmacophoric Features

    A pharmacophore represents the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. For benzothiazole derivatives, several key pharmacophoric features have been identified.

    The benzothiazole nucleus itself is considered a crucial pharmacophore, serving as the foundational structure for a wide array of biologically active compounds. chemistryjournal.netnih.gov Its planar, electron-rich system is capable of interacting with various biological macromolecules. mdpi.com

    More specific pharmacophore models have been developed for certain classes of benzothiazole derivatives. For dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), a key pharmacophore was identified. This model features a phenyl ring connected by an amide bond to a piperidine (B6355638) moiety, which in turn is linked via a sulfonamide bond to an aromatic ring. escholarship.org

    In the context of anti-HIV agents, the rhodacyanine skeleton has been identified as a critical feature for potent activity, emphasizing the importance of a balance between the hydrophilicity and hydrophobicity of the molecule. jchemrev.com Furthermore, for antitumor activity, the presence of two phenyl rings at positions 2 and 5, along with an N-methylpiperazine moiety at position 6, has been highlighted as crucial. researchgate.net

    Stereochemical Considerations and Their Impact on Activity

    Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For benzothiazole derivatives and related compounds, stereochemical factors are critical determinants of their therapeutic effects.

    A study on the anti-inflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols, which are structurally analogous to certain benzothiazole derivatives, revealed a marked influence of the stereochemistry of the amino alcohol moiety. The threo diastereomer was found to be active, whereas the erythro diastereomer was devoid of significant anti-inflammatory activity. nih.gov This highlights that the specific spatial orientation of functional groups is essential for proper interaction with the biological target.

    In the design of antitubercular agents based on the 2-methylbenzothiazole scaffold, stereoisomerism was also noted as an important consideration. nih.gov The precise 3D structure of a drug molecule dictates how it fits into the binding site of a receptor or enzyme, and even subtle changes in stereochemistry can lead to a complete loss of activity.

    Advanced Applications and Emerging Research Areas

    Applications in Fluorescent Probes and Biosensing

    The rigid, electron-rich structure of the benzothiazole (B30560) core makes it an excellent fluorophore. Derivatives of benzothiazole are widely used to create fluorescent probes that can detect and image specific biological molecules or changes in the cellular environment. researchgate.netnih.gov These probes are designed to change their fluorescent properties—such as turning "on" or shifting in color—upon interacting with a specific target analyte. researchgate.netmdpi.com This functionality is based on photophysical mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com The amino group in 5-Amino-2-methylbenzothiazole can serve as a key functional site for tuning the molecule's photophysical properties or for linking it to other molecules to create more complex sensors. Research has shown that benzothiazole-based probes can be engineered to detect pH changes, metal ions, and important biomolecules like hydrogen peroxide. nih.govmdpi.com

    Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Applications

    Probe Type Target Analyte Principle of Operation Application
    Benzothiazole-Spiropyran pH Variation Protonation of the spiropyran unit under acidic conditions causes a change in absorption and emission. nih.gov Monitoring pH in living cells for potential diagnosis of pH-related diseases. nih.gov
    Benzothiazole Derivative (H1) Zn²⁺ and Cd²⁺ Ions Metal ion binding induces a blue-shift in the probe's fluorescence emission. Detection and discrimination of zinc and cadmium ions in biological systems.
    Benzothiazole-Aryl Boric Acid Hydrogen Peroxide (H₂O₂) H₂O₂-mediated oxidation of the aryl boric acid group triggers a "turn-on" fluorescent response. mdpi.com Imaging of endogenous and exogenous H₂O₂ in living cells. mdpi.com

    A significant application of benzothiazole derivatives is in the creation of "light-up" probes for nucleic acids. researchgate.net These dyes exhibit minimal fluorescence when free in solution but show a strong enhancement in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). rhhz.net This property is crucial for monitoring DNA hybridization, a fundamental process in molecular biology and diagnostics. When a probe-labeled single-stranded DNA (ssDNA) binds to its complementary target strand, the resulting dsDNA provides a binding site for the benzothiazole dye, leading to a detectable fluorescent signal.

    Dyes such as Thiazole (B1198619) Orange, which contains the benzothiazole skeleton, are classic examples. nih.gov When incorporated as an artificial DNA base, Thiazole Orange can show different emission colors depending on whether it is present as a single molecule or a dimer within the DNA duplex, allowing for a color-based readout of hybridization. nih.gov The sensitivity of these dyes makes them powerful tools for DNA analysis and detection. rhhz.net Research continues to focus on synthesizing new benzothiazole derivatives to improve brightness, specificity, and mismatch discrimination for more robust DNA and RNA detection. researchgate.net

    Potential as Agrochemical Intermediates

    While direct evidence for the use of this compound as an agrochemical intermediate is not prominent in available research, the broader class of aminothiazole compounds serves as crucial building blocks in the synthesis of various agrochemicals. For instance, the related compound 2-Amino-5-methylthiazole is utilized as an intermediate in the manufacturing of certain active pharmaceutical ingredients (APIs) and potentially in agrochemical synthesis pathways. mdpi.com The structural similarity suggests that this compound could potentially be explored for similar purposes. The functional groups on the molecule—the amino group and the benzothiazole core—provide reactive sites for synthesizing more complex molecules that could exhibit herbicidal, fungicidal, or insecticidal properties.

    Repurposing and Combination Therapies

    The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-cancer, antidiabetic, and anti-inflammatory properties. nih.govresearchgate.net While specific studies on the repurposing of this compound are not yet widely reported, the pharmacological versatility of the benzothiazole class makes it a prime candidate for such investigations. Researchers are actively synthesizing and screening benzothiazole-containing compounds for new therapeutic uses. nih.govresearchgate.net The combination of these heterocycles with amino acids and peptides is of particular interest, as it merges the pharmacological advantages of the benzothiazole group with the biological compatibility and functionality of peptides. researchgate.net This approach could lead to novel therapeutics, and this compound represents a potential starting material for creating such combination molecules.

    Environmental Fate and Degradation Studies (e.g., Atmospheric Oxidation)

    Benzothiazoles are considered emerging environmental contaminants due to their widespread use. Understanding their environmental fate is crucial for assessing their impact. For gas-phase benzothiazoles, a primary degradation pathway in the atmosphere is oxidation by hydroxyl (OH) radicals.

    Studies on the closely related compound 2-methylbenzothiazole (B86508) (MeBTH) provide insight into this process. The reaction of MeBTH with OH radicals is relatively fast, with a measured rate constant that is about 50% faster than that of the parent benzothiazole molecule. The oxidation can occur at two main sites: attack on the benzene (B151609) ring to form phenol-type products, or attack on the methyl group at the 2-position, which forms an aldehyde. For 2-methylbenzothiazole, approximately 33% of the reaction proceeds via attack on the methyl group. Based on its reaction rate with OH radicals, the atmospheric lifetime of 2-methylbenzothiazole is estimated to be between 9 hours and 4 days, depending on the concentration of OH radicals. While specific degradation studies on this compound are not available, the presence of the electron-donating amino group on the benzene ring would likely increase the rate of reaction with OH radicals, potentially leading to a shorter atmospheric lifetime compared to 2-methylbenzothiazole.

    Table 2: Atmospheric Oxidation Data for the Related Compound 2-Methylbenzothiazole

    Compound Reactant Rate Constant (k) at 298 K Estimated Atmospheric Lifetime
    2-Methylbenzothiazole OH Radical (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ 4 days (at OH concentration of 10⁶ radicals cm⁻³)

    Q & A

    Q. What are the critical steps and reagents involved in synthesizing DEAtC nucleoside derivatives from 5-Amino-2-methylbenzothiazole?

    • Methodological Answer : The synthesis protocol (Figure 2 in ) involves:

    Diethylation : Reacting this compound with ethylating agents (e.g., diethyl sulfate) in anhydrous DMSO/K₂CO₃ to form the diethylamino derivative.

    Hydrazine-mediated ring-opening : Treating the derivative with hydrazine to cleave the thiazole ring, followed by aerobic oxidation to stabilize the disulfide intermediate.

    Conjugation : Reducing the disulfide with triethylphosphine and reacting with 5-bromouracil to form a thioether.

    Glycosylation : Using Silyl-Hilbert-Johnson conditions with Hoffer’s chlorosugar to yield the nucleoside.
    Key Reagents : Anhydrous DMSO, hydrazine, triethylphosphine, 5-bromouracil, Hoffer’s chlorosugar .

    StepReagents/ConditionsPurpose
    1DMSO, K₂CO₃Diethylation
    2Hydrazine, airRing-opening and stabilization
    3TriethylphosphineDisulfide reduction
    4Hoffer’s chlorosugarNucleoside formation

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer :
    • Handling : Use local exhaust ventilation, avoid contact with strong oxidizers, and prevent dust generation. Wear PPE (gloves, goggles, lab coat).
    • Storage : Store in sealed containers away from incompatible substances (e.g., oxidizing agents).
    • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Immediate medical attention is required for ingestion .

    Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

    • Methodological Answer :
    • Chromatography : Use HPLC or TLC to assess purity.
    • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm functional groups and MS (Mass Spectrometry) for molecular weight verification.
    • Elemental Analysis : Validate empirical formulas.
      (Note: While does not specify analytical methods, these are standard practices for similar compounds .)

    Q. What pharmacological activities have been reported for benzothiazole derivatives structurally related to this compound?

    • Methodological Answer :
    • Antifungal Activity : Derivatives exhibit inhibition against Candida albicans via membrane disruption (e.g., 2-aminobenzothiazole derivatives in ).
    • Anticancer Potential : Benzothiazoles like UK-1 show cytotoxicity by intercalating DNA or inhibiting topoisomerases ().
    • Experimental Design : Use MIC assays for antifungal screening and MTT assays for cytotoxicity profiling .

    Advanced Research Questions

    Q. How can reaction conditions be optimized during the hydrazine-mediated ring-opening step to maximize yield?

    • Methodological Answer :
    • Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to substrate to ensure complete ring-opening.
    • Temperature : Maintain 60–70°C to accelerate the reaction without side-product formation.
    • Oxidation Control : Limit air exposure time to prevent over-oxidation of intermediates ().

    Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-based compounds?

    • Methodological Answer :
    • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
    • Purity Validation : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted starting material) may skew results.
    • Mechanistic Studies : Conduct target-specific assays (e.g., enzyme inhibition) instead of broad phenotypic screens ().

    Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

    • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.
    • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of intermediates.
      ( used similar methods for a benzoxazole derivative .)

    Q. How to design this compound derivatives for selective kinase inhibition?

    • Methodological Answer :
    • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the 2-methyl position to enhance binding pocket compatibility.
    • Docking Studies : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding sites.
      (Refer to for benzimidazole-based drug design principles .)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.